Amikacin B is synthesized from kanamycin A, which is produced by the fermentation of Streptomyces kanamyceticus. The synthetic process involves acylation with L-(-)-γ-amino-α-hydroxybutyric acid, which modifies the kanamycin structure to enhance its efficacy and stability against enzymatic degradation.
Amikacin B belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their amino sugar structures and are classified based on their spectrum of activity and resistance profiles. Amikacin B is particularly noted for its broad-spectrum activity against various pathogens, including those resistant to other aminoglycosides.
The synthesis of Amikacin B typically involves several key steps:
Technical details indicate that yields can vary significantly based on the conditions employed during synthesis, with some methods achieving yields close to 50% .
Amikacin B has a complex molecular structure characterized by multiple amino groups and a unique acyl side chain. Its chemical formula is CHNOS, which reflects its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of Amikacin B is approximately 585.67 g/mol. Its structural configuration includes:
Amikacin B primarily undergoes reactions typical of aminoglycosides, including:
Technical details reveal that the acylation reaction leading to Amikacin B formation has been optimized for regioselectivity, minimizing the formation of undesired by-products .
Amikacin B exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the translation process. This binding leads to misreading of mRNA and ultimately results in the production of nonfunctional or toxic proteins.
Studies indicate that Amikacin B has a higher affinity for bacterial ribosomes compared to other aminoglycosides due to its unique structural modifications. This enhanced binding contributes to its effectiveness against resistant strains .
Relevant analytical data suggests that Amikacin B maintains significant potency even after prolonged storage under appropriate conditions .
Amikacin B is predominantly used in clinical settings for:
Amikacin (designated as "Amikacin B" in some chemical nomenclature systems) is a semisynthetic aminoglycoside antibiotic derived from kanamycin A, a naturally occurring aminoglycoside produced by Streptomyces kanamyceticus. The structural transformation involves regioselective acylation at the N1 amino group of the 2-deoxystreptamine (2-DOS) ring of kanamycin A. This modification is achieved through the introduction of the L-(−)-γ-amino-α-hydroxybutyryl (AHB) side chain, which significantly alters the molecule’s biochemical properties [1] [3].
The synthesis follows a multi-step protective strategy:
Table 1: Key Steps in Amikacin Synthesis from Kanamycin A
Step | Reaction | Chemical Agents | Target Site |
---|---|---|---|
1 | Amino group protection | N-(Benzoyloxycarbonyloxy)succinimide | All primary amines |
2 | Regioselective acylation | N-Cbz-AHB active ester | N1 of 2-deoxystreptamine ring |
3 | Global deprotection | Hydrogenation (Pd/C catalyst) | Removal of Cbz groups |
This pathway preserves the core pseudotrisaccharide structure (comprising rings A, B, and C) while introducing steric and electronic modifications critical for circumventing bacterial resistance [1] [6].
The AHB side chain confers amikacin with resistance to aminoglycoside-modifying enzymes (AMEs), particularly aminoglycoside acetyltransferases (AACs), which commonly inactivate natural aminoglycosides. Three-dimensional structural analyses reveal that the AHB moiety sterically obstructs enzyme access to hydroxyl and amino groups targeted by AMEs:
Table 2: Impact of AHB Modification on Resistance Enzymes
Resistance Enzyme | Target Site in Kanamycin | Effect on Amikacin | Mechanism |
---|---|---|---|
AAC(6′)-Ib | O6′ of ring A | Ineffective | Steric blockage by AHB |
APH(3′)-Ia | O3′ of ring B | Partial evasion | Altered substrate conformation |
ANT(4′)-IIa | O4′ of ring B | Retained susceptibility | Unaffected by AHB |
This modification renders amikacin effective against >90% of AAC(6′)-Ib-producing strains, a key advantage over earlier aminoglycosides [1] [4].
Plazomicin represents a "next-generation" semisynthetic aminoglycoside derived from sisomicin. Both amikacin and plazomicin incorporate strategic modifications to evade AMEs, but differ structurally and functionally:
Structural Modifications
Activity Against Resistant Pathogens
Table 3: Comparative Efficacy Against Resistant Gram-Negative Pathogens
Pathogen/Resistance Marker | Amikacin Susceptibility (%) | Plazomicin Susceptibility (%) | Key Determinant |
---|---|---|---|
K. pneumoniae (blaKPC) | 25.6–43.6 | 94.9 | AME expression |
E. coli (blaNDM) | 35.7–38.1 | 35.7 | 16S-RMTase co-expression |
P. aeruginosa (wild-type) | >97 | ~85 | Intrinsic efflux |
Enterobacter spp. (blaCTX-M) | 62.9–74.3 | 68.6 | AME variability |
Data derived from multinational surveillance studies [2] [4].
Mechanistic Differences
While both bind the ribosomal A-site:
Plazomicin’s broader coverage comes at the cost of susceptibility to select enzymes (e.g., AAC(2′)-Ia), whereas amikacin remains vulnerable to AAC(3)-IV and ANT(4′) modifications [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: